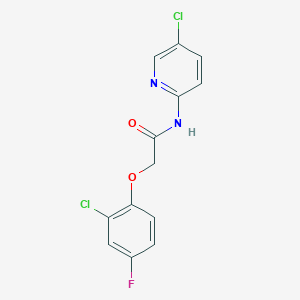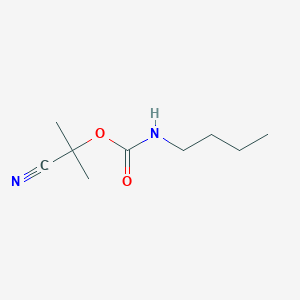
1-cyano-1-methylethyl butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyano-1-methylethyl butylcarbamate, also known as CMBC, is a chemical compound that is widely used in various scientific research applications. It is a colorless and odorless solid that is soluble in water and many organic solvents. This compound has gained significant attention in recent years due to its unique properties and potential applications in several fields.
Mecanismo De Acción
The mechanism of action of 1-cyano-1-methylethyl butylcarbamate involves the inhibition of microbial growth by disrupting the cell membrane and interfering with the metabolic processes of the microorganisms. This compound has shown to be effective against a wide range of bacteria, fungi, and yeasts.
Biochemical and Physiological Effects:
1-cyano-1-methylethyl butylcarbamate has been found to have low toxicity and is considered safe for use in various applications. It has been shown to have minimal effects on human health and the environment. However, prolonged exposure to high concentrations of 1-cyano-1-methylethyl butylcarbamate may cause skin irritation and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-cyano-1-methylethyl butylcarbamate in lab experiments include its effectiveness against a wide range of microorganisms, its low toxicity, and its stability under different conditions. However, the limitations of using 1-cyano-1-methylethyl butylcarbamate in lab experiments include its limited solubility in some solvents and its potential interference with the results of certain assays.
Direcciones Futuras
There are several potential future directions for research on 1-cyano-1-methylethyl butylcarbamate. One area of interest is the development of new methods for the synthesis of 1-cyano-1-methylethyl butylcarbamate with higher purity and yield. Another area of interest is the investigation of the potential applications of 1-cyano-1-methylethyl butylcarbamate in the medical field, such as in the development of new antimicrobial drugs. Additionally, further research is needed to determine the long-term effects of 1-cyano-1-methylethyl butylcarbamate on human health and the environment.
Conclusion:
In conclusion, 1-cyano-1-methylethyl butylcarbamate is a versatile compound that has shown great potential in various scientific research applications. Its unique properties and effectiveness against a wide range of microorganisms make it a valuable tool in several fields. However, further research is needed to fully understand its potential applications and long-term effects.
Métodos De Síntesis
The synthesis of 1-cyano-1-methylethyl butylcarbamate involves the reaction of butyl isocyanate with 2-cyano-2-methylpropanol in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure to obtain the desired product with high purity and yield. This method is widely used in the industry to produce large quantities of 1-cyano-1-methylethyl butylcarbamate for various research purposes.
Aplicaciones Científicas De Investigación
1-cyano-1-methylethyl butylcarbamate has been extensively used in scientific research for its potential applications in several fields. It is commonly used as a preservative in personal care products, such as shampoos, lotions, and creams. It has also been used as a fungicide and bactericide in the agricultural industry to protect crops from various diseases and pests.
Propiedades
IUPAC Name |
2-cyanopropan-2-yl N-butylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5-6-11-8(12)13-9(2,3)7-10/h4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZUFOVSDGGEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate](/img/structure/B5176194.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5176196.png)

![methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5176206.png)
![methyl 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5176210.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176215.png)
![11-(4-fluorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176240.png)
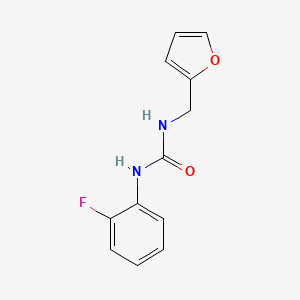
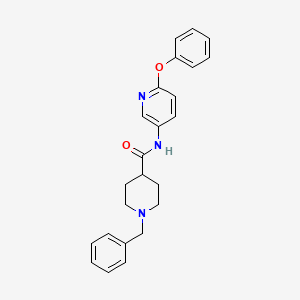

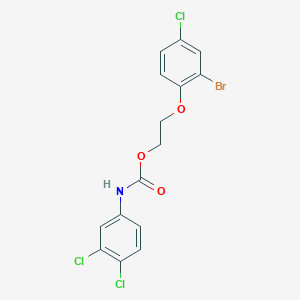
![1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5176274.png)
![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)
